Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate
Description
Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate is a pyrazole-based ester derivative characterized by a methoxymethyl substituent at the 5-position and a methyl group at the 2-position of the pyrazole ring. The ester functional group at the 3-position enhances its lipophilicity, making it a candidate for applications in medicinal chemistry and agrochemicals. Its structural features influence solubility, stability, and reactivity, which are critical for its functional roles .
Properties
IUPAC Name |
methyl 5-(methoxymethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10-7(8(11)13-3)4-6(9-10)5-12-2/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGBESSUKYMYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation and Hydrolysis
A patent (CN105646355A) outlines a five-step synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylate:
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N-Methylation : Treatment with K2CO3 and methyl iodide in acetone installs a methyl group at the pyrazole nitrogen, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate.
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Selective Ester Hydrolysis : Hydrolysis with KOH in methanol selectively converts the 5-position ester to a carboxylic acid, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.
Acyl Chloride Formation and Amidation
The carboxylic acid at position 5 is converted to an acyl chloride using SOCl2, followed by amidation with ammonia to yield methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate. Subsequent dehydration with trifluoroacetic anhydride introduces a cyano group at position 5.
Reduction and Methylation
Reduction of the cyano group with LiBH4 in THF/methanol produces a hydroxymethyl intermediate, which is methylated using methyl iodide and K2CO3 to form the methoxymethyl group. Concurrently, the ester at position 3 remains intact, yielding the target compound.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 5 | LiBH4, THF/MeOH, 25°C → Methylation with CH3I/K2CO3 | Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate | 68% |
Alternative Approaches and Modifications
Direct Alkylation of Hydroxymethyl Intermediates
A hydroxymethylpyrazole intermediate, accessible via reduction of a cyano or acylated precursor, can undergo alkylation. For instance, treating 5-hydroxymethyl-2-methylpyrazole-3-carboxylate with methyl iodide and K2CO3 in DMF installs the methoxymethyl group. This method avoids multi-step functional group interconversions but requires stringent anhydrous conditions.
Cyclocondensation of Hydrazines with β-Keto Esters
Reacting methyl 3-(methoxymethyl)-4-oxopentanoate with methylhydrazine in ethanol could directly yield the pyrazole core. However, this method’s regioselectivity is unpredictable, often producing mixtures of 1,3- and 1,5-isomers.
Comparative Analysis of Synthetic Routes
Yield and Complexity
The multi-step patent route offers moderate yields (68% in the final step) but demands specialized reagents like LiBH4. In contrast, trichloromethyl enone cyclization provides higher regiocontrol but lacks direct evidence for methoxymethyl installation.
Scalability and Practicality
The patent method’s use of SOCl2 and LiBH4 poses safety challenges, limiting industrial scalability. Alkylation of hydroxymethyl intermediates is simpler but requires optimization to prevent over-alkylation.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it a valuable intermediate in the development of more complex molecules. For instance, it can be utilized in the synthesis of other pyrazole derivatives or as an intermediate in drug development processes.
Biological Research
In biological studies, methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate is investigated for its potential interactions with enzymes and receptors. Pyrazole derivatives are known for their ability to modulate biological pathways, making this compound a candidate for studies related to enzyme inhibition and receptor modulation. Its structural features suggest potential applications in understanding metabolic pathways and enzyme interactions.
Medicinal Chemistry
The medicinal properties of pyrazole derivatives have led to significant interest in their therapeutic potential. This compound is being explored for anti-inflammatory, analgesic, and anticancer activities. Research indicates that compounds within this class may exhibit beneficial effects against various diseases due to their ability to interact with specific biological targets.
Agrochemicals
In the agricultural sector, this compound is being studied for its potential use in developing agrochemicals such as herbicides and fungicides. Its ability to selectively interact with biological systems makes it suitable for applications that require targeted action against pests while minimizing impact on non-target organisms.
Case Studies
Several studies have documented the applications of this compound:
- Enzyme Inhibition Studies : Research has shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways. This compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Anticancer Activity : A study investigated the effects of pyrazole derivatives on cancer cell lines, revealing that this compound exhibited cytotoxic effects against certain cancer types, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound shares structural homology with several pyrazole derivatives, as highlighted by similarity scores and substituent patterns (Table 1):
Table 1: Key Structural Analogs and Similarity Scores
| CAS No. | Compound Name | Similarity Score | Key Substituents |
|---|---|---|---|
| 139297-51-1 | 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | 0.94 | Methoxy, carboxylic acid |
| 51985-95-6 | Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 0.92 | Hydroxy, methyl ester |
| 51986-17-5 | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 0.89 | Hydroxy, ethyl ester |
| 1018446-60-0 | Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | 0.82 | Hydroxy, methyl ester (no N-methyl) |
| 1033772-26-7 | Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | 0.81 | Pyridinyl, methyl ester |
Key Observations:
- High Similarity (0.92–0.94): Compounds like 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (0.94) differ primarily in the substitution of the methoxymethyl group with a methoxy group and replacement of the ester with a carboxylic acid.
- Moderate Similarity (0.81–0.89): Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (0.89) shows reduced similarity due to the ethyl ester group, which may alter metabolic stability compared to methyl esters. Hydroxy substituents (e.g., 51985-95-6) introduce polarity, affecting partition coefficients (logP) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | C9H12N2O3 | 196.20 g/mol | High lipophilicity (logP ~1.8)* |
| 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | C7H10N2O3 | 170.17 g/mol | Lower logP (~0.5), acidic (pKa ~3.5) |
| Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | C6H6N2O3 | 154.12 g/mol | Polar (logP ~0.2), prone to hydrolysis |
| Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | C10H9N3O2 | 219.20 g/mol | Enhanced solubility in polar solvents |
*Estimated using substituent contribution models.
Key Differences:
- Lipophilicity: The methoxymethyl group in the target compound increases logP compared to hydroxy or carboxylic acid analogs, favoring membrane permeability .
- Acid-Base Behavior: Carboxylic acid derivatives (e.g., 139297-51-1) exhibit pH-dependent solubility, whereas ester derivatives remain neutral in physiological conditions.
Biological Activity
Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, which is known for a wide range of biological activities. The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds.
- Carboxylation : Introduction of the carboxylate group can be achieved through various methods, including the use of carbon dioxide in the presence of bases.
- Methoxymethylation : The methoxymethyl group is introduced via alkylation reactions using appropriate reagents.
Anticancer Properties
This compound has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor , particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 may lead to antiproliferative effects in cancer cells. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating a promising therapeutic application in oncology .
Antioxidant and Antimicrobial Activity
Research has shown that pyrazole derivatives often possess antioxidant and antimicrobial properties. For instance, compounds related to this compound have demonstrated the ability to scavenge free radicals and inhibit microbial growth . These properties make them candidates for further exploration in treating infections and oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
- Receptor Interaction : Pyrazole derivatives are known to bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can mitigate oxidative damage in cells, contributing to their antioxidant effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
- Anticancer Activity : A study demonstrated that related pyrazoles exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for development as anticancer agents .
- Antimicrobial Testing : In vitro tests showed that methyl-substituted pyrazoles had significant activity against bacterial strains such as E. coli and Staphylococcus aureus, supporting their use in treating bacterial infections .
- Anti-inflammatory Effects : Some derivatives were tested for anti-inflammatory activity in animal models, showing comparable effects to established anti-inflammatory drugs like indomethacin .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. Key steps include:
- Alkylation or methoxymethylation of the pyrazole ring at the 5-position using reagents like methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification of the carboxyl group using methanol and acid catalysts (e.g., H₂SO₄) .
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Optimization : Reaction temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading should be systematically varied. Reaction progress is monitored via TLC or HPLC .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray crystallography (using SHELX programs for refinement ) resolves the 3D structure, including bond angles and torsional conformations.
- NMR spectroscopy (¹H/¹³C) identifies substituent positions: the methoxymethyl group (δ ~3.3 ppm for OCH₃) and methyl groups (δ ~2.5 ppm) .
- Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- IR spectroscopy verifies ester carbonyl stretches (~1700 cm⁻¹) .
Q. What are the primary chemical reactivities of this pyrazole derivative?
- Methodological Answer : The compound undergoes:
- Nucleophilic substitution at the methoxymethyl group (e.g., with amines or thiols) .
- Ester hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives .
- Cross-coupling reactions (Suzuki or Heck) at halogenated positions, if present, using Pd catalysts .
- Cycloadditions with alkynes or nitriles to form fused heterocycles .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O in the ester group) track reaction pathways .
- Computational modeling (DFT) calculates transition-state energies to predict regioselectivity in substitutions or cycloadditions .
- In situ monitoring via Raman spectroscopy or real-time NMR captures intermediate species .
Q. What computational tools are suitable for predicting the electronic properties and bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) using Gaussian or ORCA software calculates HOMO/LUMO energies, electrostatic potentials, and charge distribution .
- Molecular docking (AutoDock Vina) screens for binding affinity with target proteins (e.g., kinases or enzymes) .
- QSAR models correlate structural features (e.g., methoxymethyl group) with observed biological activities .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?
- Methodological Answer :
- Validate purity : Re-run HPLC under different gradients to detect impurities .
- Reproduce crystallization : Adjust solvent systems (e.g., DCM/hexane vs. ethanol/water) and temperature to obtain alternative crystal forms .
- Advanced NMR techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .
- Cross-validate data : Compare experimental results with computational predictions (e.g., Cambridge Structural Database entries) .
Q. What strategies are effective for studying the biological activity of derivatives of this compound?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorogenic substrates .
- In vivo models : Evaluate pharmacokinetics (PK) in rodents, focusing on bioavailability and metabolite identification via LC-MS .
- Structure-activity relationship (SAR) : Systematically modify the methoxymethyl or ester groups and test activity changes .
Q. How can stability and degradation pathways of this compound under varying conditions be investigated?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions, then analyze degradation products via LC-MS .
- Stability-indicating assays : Develop validated HPLC methods to quantify intact compound vs. degradants .
- Mechanistic insights : Use radical scavengers (e.g., BHT) to determine if degradation is oxidation-mediated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
